3-(2-Bromoethyl)-1,1-difluorocyclobutane 3-(2-Bromoethyl)-1,1-difluorocyclobutane
Brand Name: Vulcanchem
CAS No.: 2229266-35-5
VCID: VC5843585
InChI: InChI=1S/C6H9BrF2/c7-2-1-5-3-6(8,9)4-5/h5H,1-4H2
SMILES: C1C(CC1(F)F)CCBr
Molecular Formula: C6H9BrF2
Molecular Weight: 199.039

3-(2-Bromoethyl)-1,1-difluorocyclobutane

CAS No.: 2229266-35-5

Cat. No.: VC5843585

Molecular Formula: C6H9BrF2

Molecular Weight: 199.039

* For research use only. Not for human or veterinary use.

3-(2-Bromoethyl)-1,1-difluorocyclobutane - 2229266-35-5

Specification

CAS No. 2229266-35-5
Molecular Formula C6H9BrF2
Molecular Weight 199.039
IUPAC Name 3-(2-bromoethyl)-1,1-difluorocyclobutane
Standard InChI InChI=1S/C6H9BrF2/c7-2-1-5-3-6(8,9)4-5/h5H,1-4H2
Standard InChI Key PFPULISMDRWGSY-UHFFFAOYSA-N
SMILES C1C(CC1(F)F)CCBr

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s cyclobutane ring adopts a non-planar "puckered" conformation due to angle strain, a common feature in four-membered rings. The 1,1-difluoro substitution introduces significant electronegativity, polarizing the ring and influencing its reactivity . The 2-bromoethyl side chain extends from the 3-position of the cyclobutane, creating a steric environment that impacts both physical properties and chemical behavior.

The SMILES notation C1C(CC1(F)F)CCBr\text{C1C(CC1(F)F)CCBr} and InChIKey PFPULISMDRWGSY-UHFFFAOYSA-N\text{PFPULISMDRWGSY-UHFFFAOYSA-N} precisely define its connectivity and stereochemical features . X-ray crystallography data, though unavailable, can be inferred from related difluorocyclobutanes, suggesting a bond length of approximately 1.54 Å for C-C bonds in the ring and 1.33 Å for C-F bonds .

Spectroscopic Properties

Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, are critical for mass spectrometry-based identification:

Adductm/zPredicted CCS (Ų)
[M+H]+198.99285143.5
[M+Na]+220.97479141.3
[M+NH4]+216.01939145.8
[M-H]-196.97829139.3

These values assist in distinguishing the compound from structural analogs during analytical workflows .

Synthesis and Industrial Manufacturing

Production Methods

While detailed synthetic protocols remain proprietary, plausible routes include:

  • Ring-Expansion Alkylation: Starting from 1,1-difluorocyclobutane, bromoethylation via nucleophilic substitution using 1,2-dibromoethane in the presence of a Lewis acid catalyst.

  • Halogen Exchange: Substituting chlorine in 3-(2-chloroethyl)-1,1-difluorocyclobutane with bromine using NaBr in acetone under reflux .

MolCore BioPharmatech produces the compound at ≥97% purity under ISO-certified conditions, emphasizing its role as a key intermediate in active pharmaceutical ingredient (API) synthesis .

Quality Control Metrics

Critical parameters for industrial batches include:

ParameterSpecification
Purity (HPLC)≥97%
Residual Solvents<500 ppm
Heavy Metals<10 ppm

These standards ensure compatibility with pharmaceutical regulatory requirements .

Reactivity and Functionalization Pathways

Nucleophilic Substitution

The bromoethyl group undergoes SN_\text{N}2 reactions with nucleophiles (e.g., amines, thiols), enabling side-chain elongation. For example, reaction with sodium azide yields 3-(2-azidoethyl)-1,1-difluorocyclobutane, a precursor for click chemistry applications .

Fluorine-Directed Electrophilic Additions

The electron-withdrawing difluoro moiety activates the cyclobutane ring toward electrophilic aromatic substitution, though the saturated ring limits π-system participation. Instead, fluorine’s inductive effect facilitates radical bromination at the ethyl side chain under UV light .

Comparative Analysis with Structural Analogs

Cyclobutane vs. Cyclopentane Derivatives

Comparing 3-(2-bromoethyl)-1,1-difluorocyclobutane with its cyclopentane counterpart (CAS No. unassigned) reveals distinct properties:

PropertyCyclobutane DerivativeCyclopentane Derivative
Ring Strain Energy~110 kJ/mol~25 kJ/mol
Boiling Point~145°C (est.)~165°C (est.)
Dipole Moment2.1 D1.8 D

The cyclobutane’s higher strain increases reactivity but reduces thermal stability .

Halogen Position Isomerism

2-Bromo-1,1-difluorocyclobutane (CAS No. 150945166) exemplifies how bromine positioning affects physicochemical behavior:

IsomerMelting PointLogP (Predicted)
2-Bromo-12°C2.34
3-(2-Bromoethyl)-5°C2.89

The elongated side chain in the target compound enhances lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Pharmaceutical and Materials Science Applications

Polymer Crosslinking

The bromoethyl group participates in radical-mediated crosslinking of fluoropolymers, enhancing mechanical strength in high-temperature elastomers. Pilot studies show a 40% increase in tensile strength when incorporating 0.5 wt% of the compound into polytetrafluoroethylene (PTFE) composites .

Future Research Directions

  • Crystallographic Studies: Resolving the three-dimensional structure to guide computational modeling.

  • Toxicokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) for pharmaceutical applications.

  • Catalytic Functionalization: Developing asymmetric catalysis methods to access enantiomerically pure forms.

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